molecular formula C11H13NO3 B7451141 methyl N-benzoyl-beta-alanine

methyl N-benzoyl-beta-alanine

Cat. No.: B7451141
M. Wt: 207.23 g/mol
InChI Key: PCWYZYVSUMCCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-benzoyl-beta-alanine is a beta-alanine derivative characterized by a benzoyl group attached to the amino moiety and a methyl ester at the carboxylic acid terminus. For instance, N-benzoyl-beta-alanine (C₁₀H₁₁NO₃, MW 193.20 g/mol) has demonstrated nephroprotective effects against cisplatin toxicity in rats .

Properties

IUPAC Name

3-[benzoyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(8-7-10(13)14)11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWYZYVSUMCCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoylation of Beta-Alanine

The Schotten-Baumann reaction is a classical method for introducing benzoyl groups to amines. In this approach, β-alanine reacts with benzoyl chloride in alkaline aqueous conditions to form 3-benzamidopropionic acid. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzoyl chloride.

Reaction Conditions :

  • Solvent : 10% NaOH (aqueous)

  • Temperature : Room temperature

  • Yield : ~85–90% (estimated from analogous reactions).

Methylation of the Benzoylated Amine

Introducing the methyl group to the benzoylated intermediate poses challenges due to the reduced nucleophilicity of the amide nitrogen. A two-step strategy involving reductive amination or alkylation has been proposed:

  • Reductive Amination : Treating 3-benzamidopropionic acid with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions yields N-methyl-3-benzamidopropionic acid.

  • Alkylation : Direct methylation using methyl iodide in the presence of a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) achieves N-methylation but risks over-alkylation to quaternary salts.

Key Limitation : Low regioselectivity and moderate yields (~60–70%) necessitate careful stoichiometric control.

One-Pot Synthesis via Sequential Acylation and Substitution

Acylation with Oxalyl Chloride

Adapting methodologies from long-chain N-methyl-β-alanine derivatives, benzoic acid is converted to benzoyl chloride using oxalyl chloride in dichloromethane (DCM) or DMF. This step generates a highly reactive acylating agent.

Reaction Conditions :

  • Solvent : DCM or DMF

  • Temperature : 0°C

  • Yield : >95% (for analogous carboxylic acids).

Substitution with Methylamine and Chloropropionic Acid

The benzoyl chloride reacts with methylamine to form N-methylbenzamide, followed by nucleophilic substitution with chloropropionic acid in the presence of sodium hydride. This one-pot method avoids intermediate isolation, enhancing atom economy.

Mechanism :

RCOCl+CH3NH2RCONHCH3ClCH2CH2COOHRCON(CH3)CH2CH2COOH\text{RCOCl} + \text{CH}3\text{NH}2 \rightarrow \text{RCONHCH}3 \xrightarrow{\text{ClCH}2\text{CH}2\text{COOH}} \text{RCON(CH}3\text{)CH}2\text{CH}2\text{COOH}

Yield : Up to 93% reported for analogous aliphatic derivatives.

Advantages :

  • Minimal byproducts (e.g., HCl, NaCl).

  • Scalable for industrial production.

Enzymatic Resolution and Mannich Reaction Strategies

Mannich Reaction for Skeletal Assembly

Patent CN109369442B describes a Mannich reaction-based approach for synthesizing β-N-methylamino-L-alanine, which can be adapted for methyl N-benzoyl-beta-alanine. Diethyl acetamidomalonate reacts with N-methylbenzylamine and formaldehyde to form a β-amino ester precursor, which is hydrolyzed and resolved enzymatically.

Key Steps :

  • Mannich Reaction :

    Diethyl acetamidomalonate+CH2O+N-Methylbenzylamineβ-Amino ester intermediate\text{Diethyl acetamidomalonate} + \text{CH}_2\text{O} + \text{N-Methylbenzylamine} \rightarrow \text{β-Amino ester intermediate}
  • Enzymatic Hydrolysis : L-acyl aminotransferase selectively cleaves the ester, yielding the L-enantiomer.

Yield : ~80% for BMAA hydrochloride.

Challenges in Adapting the Method

  • Substrate Specificity : Replacing benzylamine with benzoyl derivatives may require modified reaction conditions.

  • Cost : Enzymatic steps increase production costs compared to purely chemical routes.

Comparative Analysis of Synthetic Methods

MethodKey StepsYieldAdvantagesLimitations
Schotten-Baumann + MethylationBenzoylation → Methylation60–70%Simple reagentsLow regioselectivity
One-Pot AcylationAcylation → Substitution90–93%High atom economyRequires anhydrous conditions
Enzymatic ResolutionMannich reaction → Hydrolysis80%High enantiopurityCost-intensive enzymes

Industrial Viability : The one-pot acylation method is most scalable due to high yields and minimal purification steps .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield N-benzoyl-β-alanine, a nephroprotective agent:

  • Conditions : Aqueous HCl or NaOH, followed by neutralization .

  • Application : The hydrolyzed product inhibits renal tubular secretion of organic anions (e.g., enprofylline) by competing for transport proteins .

Kinetic Data :

ParameterValueSource
Systemic Clearance (unbound) Decreased by 40%
Protein Binding Affinity Competitively inhibited by N-benzoyl-β-alanine

Bromination at the α-Position

Methyl N-benzoyl-β-alanine reacts with N-bromosuccinimide (NBS) to form α-bromo derivatives. Reactivity trends correlate with steric hindrance:

  • Reactivity Order : Glycine > Alanine > Valine (23:8:1 ratio) .

  • Mechanism : Radical bromination at the α-carbon adjacent to the amide carbonyl .

Cyclization and Heterocycle Formation

β-Alanine derivatives participate in cyclization reactions to form bioactive heterocycles:

  • Example : Reaction with aldehydes or ketones under basic conditions yields thiazolidinones or pyridinones .

  • Conditions : DIPEA in CH<sub>3</sub>CN at 80°C .

Reaction Outcomes :

ProductYieldApplicationSource
Thiazolidinone analogs62–73%Antifungal agents
Pyridinone derivatives68–72%Enzyme inhibitors

N-Modification and Alkylation

The benzamide nitrogen undergoes further functionalization:

  • N-Alkylation : Using MTBD/base and alkyl halides to introduce substituents .

  • Catalytic N-Arylation : Palladium-catalyzed coupling with aryl halides (e.g., phenol derivatives) .

Stability and Reactivity Insights

  • pH Stability : Stable under neutral conditions but prone to hydrolysis in strongly acidic/basic media .

  • Thermal Stability : Decomposes above 150°C, forming benzamide and acrylic acid derivatives .

Biological Interactions

While not a direct chemical reaction, methyl N-benzoyl-β-alanine’s metabolite (N-benzoyl-β-alanine) inhibits renal organic anion transporters, altering pharmacokinetics of co-administered drugs like enprofylline .

Scientific Research Applications

Methyl N-benzoyl-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-benzoyl-beta-alanine involves its interaction with specific molecular targets and pathways. The benzoyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes. The ester group can be hydrolyzed to release beta-alanine, which participates in various metabolic pathways .

Comparison with Similar Compounds

N-Benzoyl-beta-alanine

  • Structure : Lacks the methyl ester, existing as a free carboxylic acid.
  • Properties : Lower logP (~1.8) compared to the methyl ester form, enhancing aqueous solubility.
  • Bioactivity : Exhibits renal protection by reducing cisplatin-induced oxidative stress in rats .
  • Key Difference : The absence of the methyl ester limits its membrane permeability, making it less likely to act as a prodrug.

N-[4-(Acetylamino)benzoyl]-beta-alanine (CAS 212198-64-6)

  • Structure : Features an acetylated benzoyl group (C₁₂H₁₄N₂O₄, MW 250.25 g/mol).
  • Properties : Higher polarity (logP ~1.2) due to the acetyl group, improving solubility but reducing lipid bilayer penetration .
  • Bioactivity : Unreported in the literature, though the acetyl group may influence metabolic stability.

N-Benzoyl-3-(2-hydroxy-3-methoxyphenyl)-alanine (CAS 101878-45-9)

  • Structure: Incorporates a methoxy-hydroxyphenyl substituent (C₁₇H₁₇NO₅, MW 315.32 g/mol).
  • Properties : Increased steric bulk and hydrogen-bonding capacity, likely reducing solubility (logP ~2.8 inferred) .
  • Bioactivity: Unknown, but structural complexity may target specific receptors.

Beta-N-Methylamino-L-alanine (BMAA) and Beta-N-Oxalylamino-L-alanine (BOAA)

  • Structure: Neurotoxic non-proteinogenic amino acids with methylamino (BMAA) or oxalylamino (BOAA) groups.
  • Properties: BMAA (C₄H₁₀N₂O₂, MW 118.14 g/mol) has low logP (-0.5), while BOAA (C₅H₇NO₅, MW 161.11 g/mol) is highly polar.
  • Bioactivity: BMAA targets NMDA receptors (EC₅₀ ~1 mM), causing neuronal degeneration, whereas BOAA acts on non-NMDA receptors (EC₅₀ ~20 µM) .
  • Key Difference : Despite structural similarities to beta-alanine derivatives, their neurotoxicity underscores the critical role of substituents in biological activity.

Physicochemical and Pharmacokinetic Comparison

Table 1: Comparative Analysis of Methyl N-Benzoyl-beta-alanine and Analogs

Compound Molecular Formula MW (g/mol) logP* Solubility Bioactivity
This compound C₁₁H₁₃NO₃ 207.23 ~2.5 Low (ester form) Potential prodrug
N-Benzoyl-beta-alanine C₁₀H₁₁NO₃ 193.20 ~1.8 Moderate Nephroprotective
N-[4-(Acetylamino)benzoyl]-beta-alanine C₁₂H₁₄N₂O₄ 250.25 ~1.2 High Unknown
BMAA C₄H₁₀N₂O₂ 118.14 -0.5 High Neurotoxic (NMDA agonist)
BOAA C₅H₇NO₅ 161.11 ~-1.2 Very high Neurotoxic (non-NMDA agonist)

*logP values estimated based on structural analogs.

Key Findings from Research

  • Substituent Impact : The benzoyl group enhances lipophilicity, favoring membrane permeability, while polar groups (e.g., acetyl, hydroxyl) improve solubility but limit bioavailability .
  • Prodrug Potential: Methyl esterification of N-benzoyl-beta-alanine may enhance absorption, with ester hydrolysis yielding the active free acid form .
  • Toxicity vs. Protection: Minor structural changes (e.g., methylamino vs. benzoyl groups) can switch bioactivity from neurotoxic (BMAA) to protective (N-benzoyl-beta-alanine) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl N-benzoyl-beta-alanine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves benzoylation of beta-alanine derivatives under Schotten-Baumann conditions, followed by methyl esterification. Key steps include using benzoyl chloride in alkaline aqueous solutions and methanol with acid catalysis. Purity validation requires a combination of HPLC (e.g., C18 column with UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C for functional group confirmation). For reproducibility, experimental protocols must detail solvent ratios, reaction times, and purification steps (e.g., recrystallization solvents) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) identifies benzoyl protons (δ 7.4–8.0 ppm) and methyl ester signals (δ 3.6–3.7 ppm). ¹³C NMR confirms carbonyl groups (benzoyl: ~167 ppm; ester: ~170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to verify the backbone structure.
  • HPLC : Reverse-phase methods with gradient elution (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect byproducts .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can determine shelf-life. Avoid aqueous buffers for stock solutions; use anhydrous DMSO or DMF .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties like HOMO-LUMO gaps to predict electrophilic sites. Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., enzymes), using crystal structures from the PDB. Solvent effects are incorporated via implicit models (e.g., PCM). Validation requires comparing computational results with experimental kinetic or thermodynamic data .

Q. What experimental strategies address contradictory literature reports on the biological activity of this compound?

  • Methodological Answer :

  • Systematic Meta-Analysis : Follow PRISMA guidelines to aggregate studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), concentration ranges, and cell lines. Use statistical tools (Cochran’s Q test) to assess heterogeneity.
  • Dose-Response Replication : Conduct independent dose-response curves (0.1–100 µM) in standardized assays (e.g., MTT for cytotoxicity). Control for batch-to-batch compound variability via LC-MS purity checks.
  • Mechanistic Profiling : Compare transcriptomic or proteomic datasets from conflicting studies to identify context-dependent pathways .

Q. How can researchers design experiments to study enzyme inhibition by this compound?

  • Methodological Answer :

  • Kinetic Assays : Use continuous spectrophotometric assays (e.g., NADH depletion for dehydrogenases) with varying substrate concentrations. Calculate KiK_i values via Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, KdK_d).
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., serine proteases) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution). Mutagenesis studies validate binding site residues .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to publishing data on this compound?

  • Methodological Answer :

  • Metadata Standards : Include experimental conditions (e.g., pH, temperature), instrument parameters (NMR frequency, HPLC gradients), and raw data files (JCAMP-DX for spectra).
  • Repositories : Deposit datasets in domain-specific repositories (e.g., Zenodo, ChEMBL) with DOIs.
  • Code Sharing : Provide scripts for computational analyses (e.g., Python/R for docking or DFT) on GitHub .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.